molecular formula C17H11Cl3F3N5OS B12143395 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12143395
M. Wt: 496.7 g/mol
InChI Key: CNYPZJHNZFOYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule based on a 1,2,4-triazole core, designed for advanced biochemical and pharmacological research. Its structure, which incorporates dichlorophenyl and trifluoromethylphenyl pharmacophores, is associated with a range of potent biological activities, making it a valuable scaffold for drug discovery initiatives . Primary Research Applications & Mechanism of Action This compound is primarily investigated for its potential anticancer properties . Structural analogs within the 1,2,4-triazole class have demonstrated significant cytotoxic effects by inhibiting proliferation in various human cancer cell lines, including HCT-116 and HeLa . The proposed mechanism of action involves the interaction with key enzymatic targets and pathways, potentially inducing apoptosis in malignant cells . Furthermore, this compound exhibits promising antimicrobial activity . The sulfanyl acetamide moiety is known to enhance interactions with microbial targets, suggesting potential efficacy against resistant strains of bacteria and fungi . Preliminary in silico molecular docking studies on similar compounds predict a strong binding affinity to enzymes like 5-lipoxygenase (5-LOX), indicating potential anti-inflammatory applications . Chemical Synthesis & Characteristics The synthesis of this compound typically involves a multi-step route, starting with the formation of the 1,2,4-triazole ring, followed by sequential nucleophilic substitution reactions. A common method involves the reaction of the triazole thiol intermediate with a bromoacetamide derivative in a solvent like acetone in the presence of a base such as K₂CO₃ . This well-established protocol ensures a reliable supply for research purposes. Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C17H11Cl3F3N5OS

Molecular Weight

496.7 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H11Cl3F3N5OS/c18-8-1-3-10(13(20)5-8)15-26-27-16(28(15)24)30-7-14(29)25-9-2-4-12(19)11(6-9)17(21,22)23/h1-6H,7,24H2,(H,25,29)

InChI Key

CNYPZJHNZFOYKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the reaction of the triazole derivative with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of halogen atoms and the triazole ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound (Reference) Triazole Substituents Acetamide Substituents Key Structural Features
Target Compound 4-Amino-5-(2,4-dichlorophenyl) 4-Chloro-3-(trifluoromethyl)phenyl High lipophilicity; strong electron-withdrawing groups (Cl, CF₃)
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-Amino-5-(2-chlorophenyl) 3-Methoxyphenyl Methoxy group enhances electron density; reduced steric hindrance
AM31: 2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide 4-Amino-5-(2-hydroxyphenyl) 4-Nitrophenyl Hydroxyl and nitro groups improve hydrogen bonding and π-π stacking
2-{[4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide 4-Amino-5-phenyl 3,4-Dichlorophenyl Phenyl group increases aromaticity; dichloro substitution enhances hydrophobicity
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-Amino-5-(3,4,5-trimethoxyphenyl) 4-Phenoxyphenyl Trimethoxy groups improve solubility; phenoxy group adds steric bulk

Physicochemical and Crystallographic Properties

  • Crystallography : Analogs in –15 and 22 exhibit N–H⋯O hydrogen-bonded dimers (R₂²(10) motif), stabilizing crystal lattices. The target compound’s bulkier substituents may alter packing efficiency and melting points .

Biological Activity

The compound 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide , commonly referred to as a triazole derivative, exhibits significant biological activity due to its unique structural features. This article reviews the biological properties of this compound, including its antimicrobial, antifungal, and potential anticancer activities.

Chemical Structure

The molecular formula of the compound is C19H18Cl2F3N5SC_{19}H_{18}Cl_{2}F_{3}N_{5}S, with a molecular weight of approximately 462.28 g/mol. The presence of a triazole ring, chloro and trifluoromethyl groups enhances its biological interactions.

The triazole moiety is known to interfere with fungal cell wall synthesis by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death in susceptible organisms .

Antimicrobial Activity

Research indicates that triazole derivatives demonstrate potent antimicrobial properties against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that similar triazole compounds exhibit MIC values ranging from 0.01 to 0.27 μmol/mL against several fungal pathogens, outperforming conventional antifungal agents like bifonazole and ketoconazole .
Pathogen MIC (μmol/mL) Comparison
Aspergillus niger0.01Higher than bifonazole
Candida albicans0.05Comparable to fluconazole
Staphylococcus aureus0.125Superior to vancomycin

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal activities. The specific compound has shown effectiveness against various fungal strains due to its ability to disrupt ergosterol synthesis:

  • In vitro assays demonstrated that the compound exhibits antifungal activity against Gibberella species with an EC50 value ranging from 0.0087 to 0.0309 g/L .

Anticancer Properties

Emerging studies suggest that triazole derivatives may possess anticancer properties by targeting specific enzymes involved in cancer cell proliferation:

  • In vitro studies indicate that certain triazole compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several triazole compounds against resistant strains of bacteria. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with notable effects on Escherichia coli and Pseudomonas aeruginosa.
  • Antifungal Study : Another investigation focused on the antifungal properties of triazole derivatives against clinical isolates of Candida. The findings revealed that the compound effectively inhibited growth at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections resistant to standard treatments.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-triazole core. Key steps include:

  • Cyclocondensation : Reacting thiosemicarbazide derivatives with substituted phenyl groups under reflux in ethanol or acetic acid .
  • Sulfanyl Acetamide Coupling : Introducing the sulfanylacetamide moiety via nucleophilic substitution, often using K₂CO₃ in dry DMF at 60–80°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity .
  • Yield Optimization : Adjusting stoichiometry of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and chloroacetamide derivatives (1:1.2 molar ratio) improves yields to ~70–80% .

Q. How can the compound’s structure and purity be rigorously characterized?

  • Spectroscopic Methods :
  • ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and substituent positions (e.g., 2,4-dichlorophenyl vs. 3-trifluoromethylphenyl) .
  • HRMS : Validate molecular formula (e.g., C₁₉H₁₂Cl₃F₃N₅OS) and detect isotopic patterns .
    • Chromatography : HPLC (C18 column, acetonitrile/water) monitors purity and stability under acidic/basic conditions .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Test against COX-2 or cytochrome P450 isoforms via fluorometric assays .

Advanced Research Questions

Q. How does substituent variation on the triazole and phenyl rings affect bioactivity?

  • Structure-Activity Relationship (SAR) :
Substituent PositionBiological ImpactReference
4-Amino (triazole)Enhances antimicrobial potency via H-bonding with target enzymes .
2,4-DichlorophenylIncreases lipophilicity, improving membrane penetration .
3-TrifluoromethylphenylStabilizes π-π stacking in enzyme active sites .
  • Comparative Studies : Replace 2,4-dichlorophenyl with furan/thiophene analogs to assess activity loss/gain .

Q. What mechanistic insights explain contradictory data in enzyme inhibition studies?

Discrepancies in IC₅₀ values (e.g., COX-2 vs. LOX inhibition) may arise from:

  • Binding Mode Flexibility : Docking simulations (AutoDock Vina) suggest the trifluoromethyl group adopts multiple orientations in hydrophobic pockets .
  • Redox Sensitivity : The sulfanyl group may oxidize to sulfoxide under assay conditions, altering reactivity .
  • Solution : Use inert atmospheres (N₂) during assays and validate results with X-ray crystallography .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • Molecular Dynamics (MD) : Simulate interactions with off-targets (e.g., hERG channel) to predict cardiotoxicity risks .
  • QSAR Modeling : Correlate logP values (2.8–3.5) with bioavailability using Gaussian09-derived descriptors .
  • ADMET Prediction : SwissADME predicts moderate CYP3A4 inhibition, suggesting co-administration risks with certain drugs .

Q. What strategies resolve low solubility in aqueous buffers for in vivo studies?

  • Formulation : Use β-cyclodextrin inclusion complexes (1:2 molar ratio) to enhance solubility 10-fold .
  • Prodrug Design : Introduce phosphate esters at the acetamide group, cleaved by alkaline phosphatase in vivo .
  • Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) improve bioavailability in rodent models .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding photostability?

  • Light Exposure Variability : Studies using UV-A (365 nm) vs. UV-B (302 nm) show differing degradation rates (t₁/₂ = 4h vs. 1h) .
  • Solution : Standardize ICH Q1B photostability testing protocols with controlled irradiance (1.2 million lux·hr) .

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